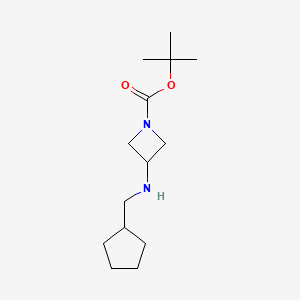

tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate

Description

tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine core (four-membered saturated ring) substituted with a tert-butoxycarbonyl (Boc) protecting group at position 1 and a cyclopentylmethylamino moiety at position 2. This structure is pivotal in medicinal chemistry due to the azetidine ring’s conformational rigidity, which enhances binding specificity in drug-target interactions .

Properties

IUPAC Name |

tert-butyl 3-(cyclopentylmethylamino)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)15-8-11-6-4-5-7-11/h11-12,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDDBINHSKJIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure

-

Substrate Preparation : 1-Boc-3-aminoazetidine (12.78 mmol) is dissolved in dichloromethane (DCM) and cooled to 0°C under nitrogen.

-

Aldehyde Addition : Cyclopentylmethylaldehyde (12.78 mmol) is introduced, followed by NaBH(OAc)₃ (38.34 mmol).

-

Reaction Progress : The mixture is warmed to room temperature and stirred overnight. Completion is monitored via TLC.

-

Workup : The reaction is quenched with water, extracted with DCM, and purified via column chromatography (PE/EA = 3:1).

Key Data

-

Conditions : Ambient temperature, inert atmosphere.

-

Advantages : High functional group tolerance; avoids harsh acidic/basic conditions.

Aza-Michael Addition with NH-Heterocycles

Aza-Michael addition offers a route to functionalize azetidine rings via conjugate addition. This method, adapted from heterocyclic amino acid syntheses, utilizes tert-butyl 3-oxoazetidine-1-carboxylate as the Michael acceptor.

Reaction Steps

-

Acceptor Synthesis : tert-Butyl 3-oxoazetidine-1-carboxylate is prepared via TEMPO-catalyzed oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

-

Nucleophilic Addition : Cyclopentylmethylamine (1.2 equiv) is added to the oxoazetidine in THF at −5°C.

-

Quenching : The mixture is stirred for 16 h, followed by aqueous workup and column purification.

Performance Metrics

-

Challenges : Requires strict temperature control to prevent side reactions.

Wittig Reaction and Horner-Wadsworth-Emmons Olefination

The Wittig reaction enables the formation of α,β-unsaturated esters, which can be functionalized to target amines. This method, detailed in green synthesis protocols, proceeds via a phosphonate intermediate.

Synthetic Pathway

-

Phosphonate Preparation : Diethyl (cyanomethyl)phosphonate reacts with potassium tert-butoxide to generate the ylide.

-

Olefination : The ylide is treated with tert-butyl 3-oxoazetidine-1-carboxylate at −5°C to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

-

Amination : Cyclopentylmethylamine is introduced via nucleophilic substitution or reduction.

Optimization Insights

Patent-Based Coupling of Cyclopentylmethylamine

A patent describing pyridone carboxylic acid derivatives outlines a coupling strategy for azetidine-3-carboxamides. While specifics are proprietary, the generalized steps are inferred:

Procedure Outline

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, to form corresponding N-oxides or other oxidized derivatives.

-

Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms, potentially altering the functional groups attached to the azetidine ring.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the cyclopentylmethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Solvents: Dichloromethane, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Azetidine derivatives have shown promise in the development of drugs targeting various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer science, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent-Driven Structural and Functional Differences

Key analogs and their distinguishing features:

*Calculated based on molecular formula (C₁₄H₂₆N₂O₂).

Key Observations :

- Lipophilicity : Cyclopentylmethyl and benzotriazolyl derivatives exhibit higher LogP values compared to polar analogs like methoxycarbonylethyl or piperazinyl variants, impacting membrane permeability .

- Synthetic Yields : Substituents with strong nucleophilicity (e.g., indole in 4p) achieve higher yields (55%) compared to benzotriazole (43%) under similar conditions .

Physicochemical and Pharmacokinetic Properties

Comparative data from physicochemical profiling (e.g., and ):

*Predicted using fragment-based methods.

Implications :

- The cyclopentylmethyl derivative’s moderate solubility and higher LogP suggest suitability for central nervous system (CNS) targets, balancing blood-brain barrier (BBB) penetration and aqueous solubility .

- Piperazinyl analogs, despite low solubility, are advantageous for charged targets (e.g., kinases) due to hydrogen-bonding capacity .

Biological Activity

Tert-butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics which may confer various biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 213.29 g/mol

- CAS Number : 325775-44-8

The compound features an azetidine ring, which is known for its role in enhancing the biological activity of various pharmaceuticals. The tert-butyl group contributes to the lipophilicity, potentially improving membrane permeability.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of azetidine compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Specifically, compounds containing the azetidine structure have shown promise in targeting various cancer types through modulation of signaling pathways associated with cell proliferation and survival .

- Inhibition of Bruton's Tyrosine Kinase (BTK) : This compound may act as an inhibitor of BTK, a key player in B-cell receptor signaling and a target for therapies against hematological malignancies. Inhibition of BTK has been linked to reduced proliferation of malignant B-cells .

- Neuroprotective Effects : Some azetidine derivatives have demonstrated neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Azetidine Ring : The azetidine framework is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of Functional Groups : The cyclopentylmethyl group is introduced via alkylation methods, often utilizing alkyl halides or related reagents.

- Protection and Deprotection Steps : Tert-butyl groups are commonly used to protect reactive sites during synthesis, followed by deprotection to yield the final product.

Case Studies

Several studies have evaluated the biological effects of related azetidine compounds:

- Study on Anticancer Activity : A recent study demonstrated that azetidine derivatives could inhibit the growth of leukemia cells by inducing apoptosis through mitochondrial pathways .

- Neuroprotective Mechanisms : Another investigation highlighted that certain azetidine derivatives could protect against neurodegeneration by modulating glutamate receptors and reducing excitotoxicity in neuronal cultures .

Q & A

Q. What are the common synthetic routes for tert-Butyl 3-((cyclopentylmethyl)amino)azetidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with azetidine ring formation, followed by functionalization. Key steps include:

- Azetidine precursor preparation : Cyclocondensation of amines with carbonyl compounds under basic conditions .

- Introduction of tert-butyl carbamate : Reaction with tert-butyl chloroformate in dichloromethane, using triethylamine as a base .

- Cyclopentylmethylamino group incorporation : Nucleophilic substitution or reductive amination with cyclopentylmethylamine .

- Optimization : Catalyst screening (e.g., Pd for coupling reactions), solvent selection (polar aprotic solvents for better yields), and temperature control (0–25°C to minimize side reactions) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopentylmethyl group at δ 1.4–2.1 ppm for protons, 25–35 ppm for carbons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHNO: 265.19 g/mol) .

- HPLC : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water gradient) .

Q. What are the stability considerations for storage and handling in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the carbamate group .

- Handling : Use inert atmosphere (N/Ar) during reactions to avoid oxidation of the cyclopentylmethyl moiety .

- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor decomposition via TLC or HPLC .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- Methodological Answer :

- Target Selection : Identify receptors (e.g., kinases, GPCRs) with binding pockets compatible with azetidine and cyclopentylmethyl groups .

- Docking Workflow :

Prepare ligand (compound) and receptor structures (PDB sources) using AutoDock Tools.

Run simulations (e.g., AutoDock Vina) to calculate binding affinities (ΔG).

Validate with in vitro assays (e.g., IC against cancer cell lines) .

- Example : A docking score of −8.2 kcal/mol for EGFR kinase correlates with observed antiproliferative activity (IC = 12 µM in HeLa cells) .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration differences in cytotoxicity studies) .

- Structural Confirmation : Re-evaluate compound purity and stereochemistry (e.g., chiral HPLC to rule out enantiomer interference) .

- Dose-Response Curves : Use standardized protocols (e.g., 72-hour MTT assays) to minimize variability in IC values .

Q. How does structural modification (e.g., cyclopentylmethyl vs. other substituents) affect reactivity and bioactivity?

- Methodological Answer :

- Comparative Analysis :

- Mechanistic Insight : Bulky cyclopentylmethyl groups reduce enzymatic metabolism (CYP3A4), enhancing in vivo half-life .

Data Contradiction Analysis

Issue : Discrepancies in reported cytotoxicity (IC ranges from 8–25 µM).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.